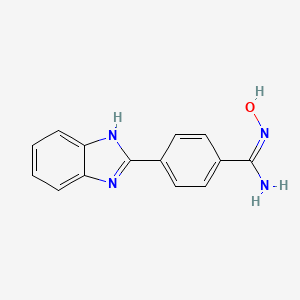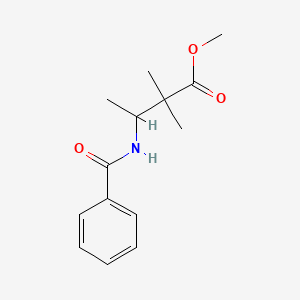
(2R)-2-pent-4-enylcyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral cyclopropane derivative with a pent-4-enyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-pent-4-enylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include the use of an inert solvent like diethyl ether or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-pent-4-enylcyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-enyl side chain can be reduced to form a saturated cyclopropane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: The major products are cyclopropanone derivatives.
Reduction: The major product is (2R)-2-pentylcyclopropan-1-ol.
Substitution: The major products depend on the nucleophile used, such as (2R)-2-pent-4-enylcyclopropyl halides or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-pent-4-enylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-pent-4-enylcyclopropan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its hydroxyl group and chiral center, influencing molecular recognition and binding. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-pent-4-enylcyclopropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopropylmethanol: A simpler cyclopropane derivative with similar reactivity but lacking the pent-4-enyl side chain.
Pent-4-enylcyclopropane: A related compound without the hydroxyl group, which affects its reactivity and applications.
Uniqueness
(2R)-2-pent-4-enylcyclopropan-1-ol is unique due to its combination of a chiral center, a cyclopropane ring, and a pent-4-enyl side chain. This combination imparts specific reactivity and potential for stereoselective interactions, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2R)-2-pent-4-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8?/m1/s1 |
InChI-Schlüssel |
RQYNRRRPNBIJKC-GVHYBUMESA-N |
Isomerische SMILES |
C=CCCC[C@@H]1CC1O |
Kanonische SMILES |
C=CCCCC1CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)




![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
